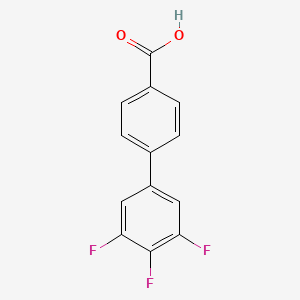

4-(3,4,5-Trifluorophenyl)benzoic acid

説明

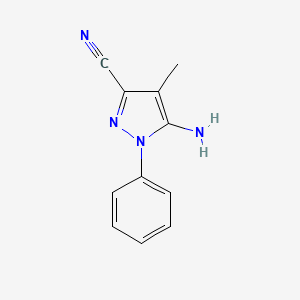

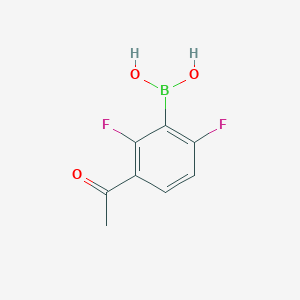

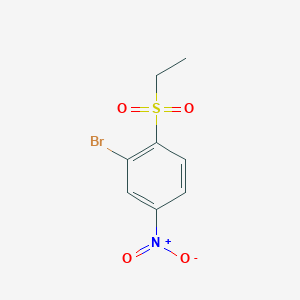

4-(3,4,5-Trifluorophenyl)benzoic acid is a chemical compound with the CAS Number: 925908-50-5 . It has a molecular weight of 252.19 and is typically in the form of a powder . The IUPAC name for this compound is 3’,4’,5’-trifluoro [1,1’-biphenyl]-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for 4-(3,4,5-Trifluorophenyl)benzoic acid is 1S/C13H7F3O2/c14-10-5-9 (6-11 (15)12 (10)16)7-1-3-8 (4-2-7)13 (17)18/h1-6H, (H,17,18) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-(3,4,5-Trifluorophenyl)benzoic acid is a powder at room temperature . It has a molecular weight of 252.19 .科学的研究の応用

Novel Fluorescence Probes for Detecting Reactive Oxygen Species

Ken-ichi Setsukinai and colleagues designed novel fluorescence probes that can selectively detect highly reactive oxygen species (hROS), such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase, using derivatives of benzoic acid. These probes, due to their selective reactivity, enable the differentiation and detection of specific hROS in biological systems, which is crucial for studying oxidative stress and related pathologies (Setsukinai et al., 2003).

Advanced Materials through Cyclopolymerization

Martin G. Mayershofer, A. Oskar Nuyken, and M. Buchmeiser reported on the use of benzoic acid derivatives in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts for cyclopolymerization. This process leads to novel polymeric materials with potential applications in various fields, from materials science to chemical engineering (Mayershofer et al., 2006).

Enhancing Organic Dye-Sensitized Solar Cells

E. Wang and co-researchers explored the use of 4-(Benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid (BTEBA) as an electron acceptor in dye-sensitized solar cells (DSCs). Their findings demonstrate that BTEBA can significantly reduce the energy gap of dye molecules, improving the power conversion efficiency of DSCs, which highlights the potential of benzoic acid derivatives in renewable energy technologies (Wang et al., 2016).

Water Purification with Titanium Dioxide Suspensions

R. W. Matthews investigated the use of benzoic acid among other compounds in the purification of water using near-UV illuminated suspensions of titanium dioxide. This research provides insights into the potential of benzoic acid derivatives in environmental applications, specifically in photocatalytic water purification processes (Matthews, 1990).

Robust Honeycomb-like Layered Zirconium Phosphonate Frameworks

M. Taddei and colleagues synthesized a rigid tritopic phosphonic ligand leading to the development of a zirconium phosphonate framework with a honeycomb-like structure. This material demonstrates remarkable thermal stability and hydrolysis resistance, indicating the utility of benzoic acid derivatives in the creation of stable and robust materials for various applications (Taddei et al., 2014).

Safety And Hazards

The safety information for 4-(3,4,5-Trifluorophenyl)benzoic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

4-(3,4,5-trifluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-10-5-9(6-11(15)12(10)16)7-1-3-8(4-2-7)13(17)18/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDVJCZDLNIIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4,5-Trifluorophenyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylene-8-boc-8-azabicyclo[3.2.1]octane](/img/structure/B1525915.png)

![2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol](/img/structure/B1525931.png)